

(2-Fluorophenyl)trimethylsilane CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Fluorophenyl)trimethylsilane

Cat. No.: B3040308

[Get Quote](#)

An In-depth Technical Guide to **(2-Fluorophenyl)trimethylsilane** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **(2-Fluorophenyl)trimethylsilane**, a versatile organosilane reagent of significant interest to researchers, medicinal chemists, and professionals in drug development. Its unique combination of a fluorinated aromatic ring and a reactive trimethylsilyl group makes it a valuable building block in modern organic synthesis. This document moves beyond a simple datasheet to explain the causality behind its applications, offering field-proven insights into its synthesis, reactivity, and handling.

Core Identification and Physicochemical Profile

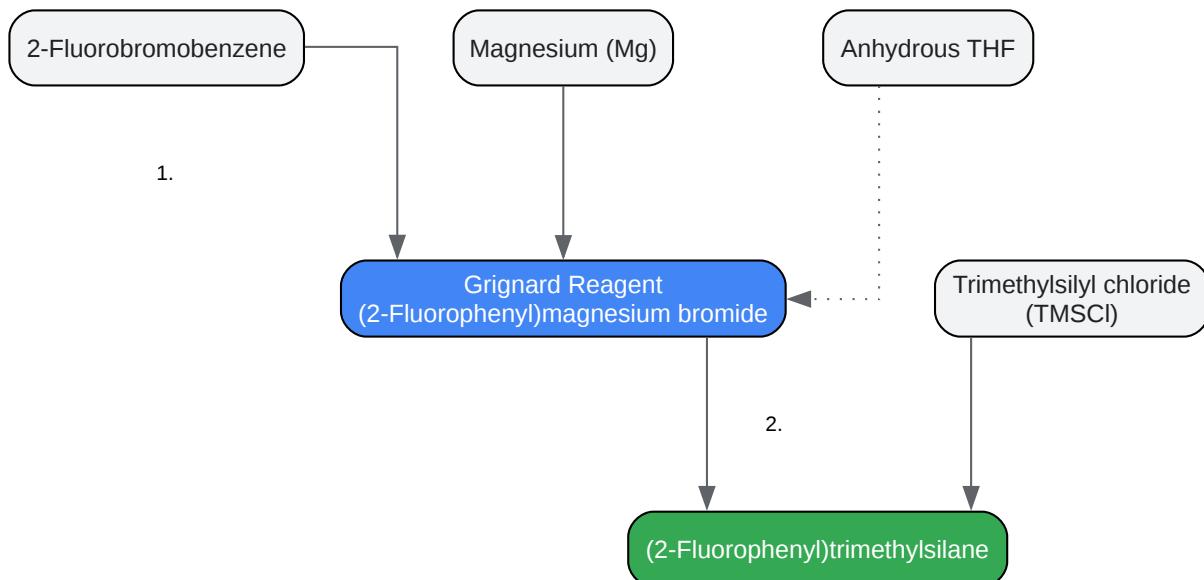
(2-Fluorophenyl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a fluorinated benzene ring at the ortho position. This substitution pattern imparts specific chemical properties that are highly valuable in synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number: 1842-26-8[1][2][3]

A summary of its key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₃ FSi	[1] [2]
Molecular Weight	168.29 g/mol	[2]
Physical State	Liquid	[1] [2]
Boiling Point	~175-177 °C (lit.)	N/A
Density	~0.96 g/mL at 25 °C (lit.)	N/A


Strategic Importance in Medicinal Chemistry and Materials Science

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[\[4\]](#) The fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[\[4\]](#) The 2-fluorophenyl motif, accessible through reagents like **(2-Fluorophenyl)trimethylsilane**, is therefore a highly sought-after structural unit in the design of novel therapeutics. Its presence can hinder oxidative metabolism at adjacent positions, potentially leading to a longer biological half-life for the drug candidate.[\[4\]](#)

Beyond pharmaceuticals, aryl-silanes are pivotal in materials science, serving as coupling agents, surface modifiers, and precursors to silicon-based materials. The electronic properties conferred by the aromatic ring, combined with the reactivity of the silyl group, make **(2-Fluorophenyl)trimethylsilane** a versatile precursor for functionalized materials.[\[1\]](#)

Synthesis and Reactivity Synthetic Pathway Overview

While multiple synthetic routes can be envisioned, a common and reliable method for preparing aryl-trimethylsilanes involves the reaction of a corresponding aryl Grignard reagent with a trialkylsilyl halide. This approach offers a straightforward and high-yielding pathway to the target compound.

[Click to download full resolution via product page](#)

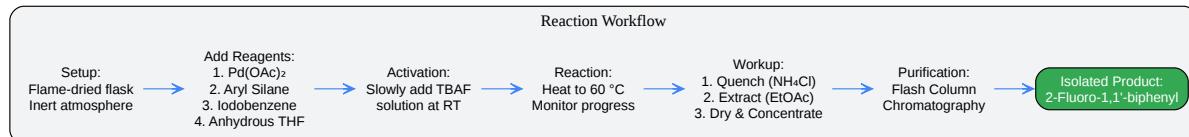
Caption: Synthesis of **(2-Fluorophenyl)trimethylsilane** via Grignard Reaction.

Core Reactivity: The Silyl Group as a Synthetic Handle

The utility of **(2-Fluorophenyl)trimethylsilane** in organic synthesis stems primarily from the reactivity of the C-Si bond. The trimethylsilyl group can act as a leaving group, a placeholder, or a precursor to other functional groups. A particularly powerful application is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, where the aryl-silane acts as the organometallic nucleophile.

Experimental Protocol: Hiyama Cross-Coupling

This protocol describes a representative cross-coupling reaction to form a biaryl compound, a common structural motif in pharmaceuticals.


Objective: To synthesize 2-fluoro-1,1'-biphenyl from **(2-Fluorophenyl)trimethylsilane** and iodobenzene.

Materials:

- **(2-Fluorophenyl)trimethylsilane** (1.2 equiv.)
- Iodobenzene (1.0 equiv.)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (2 mol%)
- Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 equiv.)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add $\text{Pd}(\text{OAc})_2$.
- Add **(2-Fluorophenyl)trimethylsilane** and iodobenzene via syringe.
- Add anhydrous THF to dissolve the reactants.
- Slowly add the TBAF solution dropwise to the stirred mixture at room temperature. The fluoride source is crucial for activating the silane for transmetalation.
- Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed.
- Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Workflow for a Hiyama cross-coupling reaction.

Safety and Handling

Organosilane compounds require careful handling by trained personnel in a well-ventilated area, preferably within a chemical fume hood.[2][5] While a specific Safety Data Sheet (SDS) for CAS 1842-26-8 must be consulted prior to use, general precautions for similar flammable liquid organosilanes apply.

- Flammability: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge.[6]
- Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] It may be necessary to store under an inert atmosphere to prevent degradation from moisture. [7]
- Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[7] Some organosilanes can react violently with water.[5]

Conclusion

(2-Fluorophenyl)trimethylsilane (CAS: 1842-26-8) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable method for introducing the valuable 2-fluorophenyl moiety into complex molecules. By understanding the principles of its synthesis, handling, and application, researchers can effectively leverage this reagent to advance their scientific objectives.

References

- Hoffman Fine Chemicals Pty Ltd. CAS 1842-26-8 | 2-Fluorophenyl trimethylsilane | MFCD00092633. [\[Link\]](#)
- PubChem - NIH. Trimethyl(pentafluorophenyl)silane | C9H9F5Si | CID 297554. [\[Link\]](#)
- Fisher Scientific.
- PubChem - NIH. (2-Ethyl-5-fluorophenyl)trimethylsilane | C11H17FSi | CID 177687097. [\[Link\]](#)
- PubChem - NIH. (2-Fluoro-5-methoxy-3-methylphenyl)trimethylsilane | C11H17FOSi. [\[Link\]](#)
- PubChem - NIH. (2-Fluoro-6-methoxy-4-methylphenyl)trimethylsilane | C11H17FOSi. [\[Link\]](#)
- Organic Syntheses. (3,3-difluoroallyl)trimethylsilane. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Compounds in Modern Drug Development. [\[Link\]](#)
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [\[Link\]](#)
- Journal of Biomedical Research & Environmental Sciences.
- PMC - PubMed Central.
- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [\[Link\]](#)
- PubMed. Discovery of N-(3-fluorophenyl)-2-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1842-26-8: Silane, (2-fluorophenyl)trimethyl- [cymitquimica.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. (2-Fluorophenyl)trimethylsilane CAS#: 1842-26-8 [m.chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(2-Fluorophenyl)trimethylsilane CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3040308#2-fluorophenyl-trimethylsilane-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com